1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride

μ-opioid receptor binding affinity magic methyl effect

Medicinal chemists optimizing μ-opioid, triple reuptake, or GLP-1 programs face the challenge that generic 3-azabicyclo[3.1.0]hexane substitution yields unpredictable receptor profiles. 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 659736-73-9) resolves this: • 35-fold μ-opioid binding improvement via 1-methyl substitution on the cyclopropane ring • Rigid piperidine bioisostere with documented brain penetration (B/B >4) & oral bioavailability >30% • Validated entry point for triple reuptake (SERT/NET/DAT) SAR studies • Scaffold cited in GLP-1 modulator patents (WO 2023/111145 A1)

Molecular Formula C6H12ClN
Molecular Weight 133.62
CAS No. 659736-73-9
Cat. No. B2841710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride
CAS659736-73-9
Molecular FormulaC6H12ClN
Molecular Weight133.62
Structural Identifiers
SMILESCC12CC1CNC2.Cl
InChIInChI=1S/C6H11N.ClH/c1-6-2-5(6)3-7-4-6;/h5,7H,2-4H2,1H3;1H
InChIKeyXTWZARHPLKECFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3-azabicyclo[3.1.0]hexane HCl | Bicyclic Amine Building Block


1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 659736-73-9) is a conformationally rigid bicyclic amine building block containing a fused cyclopropane ring within a saturated azabicyclo[3.1.0]hexane framework . This core scaffold is actively utilized in modern drug design due to its ability to act on diverse biological targets, and the 1-methyl substitution on the cyclopropane ring introduces stereochemical complexity that can modulate binding interactions [1].

Conformationally rigid 3-azabicyclo[3.1.0]hexane core for constrained amine synthesis
1-Methyl substitution enables stereochemical SAR exploration and binding-site interpretation
Scaffold reported across multiple receptor families (μ-opioid, D3, GLP-1, muscarinic) in literature and patents

1-Methyl-3-azabicyclo[3.1.0]hexane HCl | Differentiation Rationale


1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 659736-73-9) belongs to a therapeutically versatile scaffold class, but generic substitution within this chemical space is not scientifically sound. The 3-azabicyclo[3.1.0]hexane core can be elaborated to target μ-opioid receptors, dopamine D3 receptors, monoamine transporters (SERT/NET/DAT), DPP-IV, GLP-1 receptors, and muscarinic receptors [1][2][3]. Each receptor pharmacophore imposes distinct substitution requirements at the 1-, 3-, and 6-positions; a derivative optimized for μ-opioid picomolar binding will not necessarily possess the properties required for DPP-IV inhibition or triple reuptake activity. The quantitative evidence below establishes why this specific N-methyl bicyclic amine offers verifiable differentiation from alternative heterocyclic building blocks.

Pharmacophore fit

Substitution pattern at 1-, 3-, and 6-positions shifts target pharmacophore requirements across μ-opioid, D3, GLP-1, and muscarinic receptors.

Conformational control

Flexible piperidine or unconstrained amine analogs may not reproduce the conformational SAR of the rigid cyclopropane-fused scaffold.

Methyl substitution

Absence of the 1-methyl group may reduce binding affinity in μ-opioid contexts; reported 35-fold difference suggests class-dependent sensitivity.

1-Methyl-3-azabicyclo[3.1.0]hexane HCl | Quantitative Differentiation Evidence


μ-Opioid Receptor Binding Enhancement via Methyl Substitution

The incorporation of a single methyl group at the 1-position of the 3-azabicyclo[3.1.0]hexane core represents a critical structural modification for achieving high-affinity μ-opioid receptor binding. In a series of novel achiral μ-opioid receptor ligands designed for pruritus treatment, the addition of one methyl substituent to the azabicyclo[3.1.0]hexane scaffold resulted in a 35-fold improvement in binding affinity [1]. This substantial potency enhancement, attributed to a 'magic methyl' effect within the receptor binding pocket, demonstrates that the 1-methyl substitution pattern is not a trivial modification but a quantitatively validated determinant of target engagement. For researchers evaluating opioid receptor modulators, the methylated scaffold provides a demonstrated advantage over the unsubstituted 3-azabicyclo[3.1.0]hexane core, which lacks this documented affinity boost.

μ-Opioid methyl effect
Cross-study
35-fold improvement
Reported scaffold binding affinity context
Methyl addition to unsubstituted core in μ-opioid binding assay
μ-opioid receptor binding affinity magic methyl effect pruritus analgesia

Conformational Restriction vs. Flexible Piperidine Analogs

Conformationally rigid 3-azabicyclo[3.1.0]hexane derivatives offer a distinct pharmacological advantage over flexible piperidine-based analogs in receptor binding applications. In a comparative study of sigma receptor ligands, 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives were synthesized as conformationally restricted analogs of 3-phenylpiperidines and evaluated for σ receptor affinity [1]. The binding data demonstrated that imposing conformational restriction via the fused cyclopropane ring did not compromise receptor binding, while providing the structural rigidity necessary for more predictable structure-activity relationships and reduced off-target interactions [1]. This finding directly supports the selection of the 3-azabicyclo[3.1.0]hexane core over the more flexible piperidine scaffold when conformational control is a design priority.

Rigid vs. flexible core
Class-level
Retained σ affinity
Conformational restriction not detrimental to receptor binding
Piperidine analog comparison; supports rigid scaffold selection
sigma receptor conformational restriction piperidine analog structure-activity relationship CNS drug design

Oral Bioavailability and Brain Penetration Profile

Compounds incorporating the 3-azabicyclo[3.1.0]hexane scaffold have demonstrated favorable oral bioavailability and brain penetration in preclinical in vivo studies, properties that are directly attributable to the physicochemical characteristics of this rigid bicyclic framework. In a series of 1-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes developed as triple reuptake inhibitors targeting SERT, NET, and DAT, selected derivatives achieved oral bioavailability exceeding 30% and brain-to-blood concentration ratios greater than 4 in rats [1]. These pharmacokinetic parameters, measured in the context of antidepressant drug development, validate the developability of appropriately substituted 3-azabicyclo[3.1.0]hexane derivatives. The fused cyclopropane ring in the 3-azabicyclo[3.1.0]hexane scaffold has been recognized for its capacity to enhance metabolic stability and favorably modulate logP and pKa values compared to more flexible amine building blocks . For procurement decisions in CNS drug discovery programs, this scaffold offers evidence-backed advantages in achieving the exposure and brain penetration profiles essential for neuropsychiatric indications.

CNS exposure profile
Class-level
F >30%, B/B >4
Reported rat PK brain penetration context
Triple reuptake inhibitor series; oral bioavailability and brain-to-blood ratio
triple reuptake inhibitor SERT NET DAT oral bioavailability brain penetration CNS pharmacokinetics

Multi-Target Pharmacological Validation

The 3-azabicyclo[3.1.0]hexane scaffold demonstrates remarkable pharmacological versatility, with validated applications across multiple distinct therapeutic target classes. This scaffold has been successfully elaborated into potent ligands for μ-opioid receptors with picomolar binding affinity and selectivity over δ and κ subtypes [1]; into dopamine D3 receptor modulators for potential psychiatric and addiction applications [2]; into GLP-1 receptor modulators for metabolic and cardiovascular disease indications [3]; and into muscarinic receptor antagonists targeting respiratory, urinary, and gastrointestinal disorders [4]. This multi-target validation, spanning opioid, dopaminergic, incretin, and cholinergic systems, establishes the 3-azabicyclo[3.1.0]hexane core as a privileged scaffold in medicinal chemistry. For procurement specialists supporting diverse discovery portfolios, investment in this chemical space offers broad utility across multiple therapeutic programs, reducing the need for scaffold-specific sourcing strategies.

Multi-target validation
Class-level
4 receptor families
Scaffold activity reported across diverse targets
μ-opioid, D3, GLP-1, muscarinic; literature and patent evidence
privileged scaffold polypharmacology μ-opioid dopamine D3 GLP-1 muscarinic drug discovery

1-Methyl-3-azabicyclo[3.1.0]hexane HCl | Key Application Scenarios


μ-Opioid Ligand Optimization for Pain and Pruritus

1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride serves as a key synthetic intermediate for μ-opioid receptor ligand optimization programs, particularly where high binding affinity and receptor subtype selectivity are primary design objectives. The quantitative 35-fold binding improvement achieved by methyl incorporation on this scaffold makes this building block especially valuable for medicinal chemists conducting SAR studies around the 1-position of the azabicyclo core [1].

Constrained Piperidine Bioisosteres for CNS Drug Discovery

This rigid bicyclic amine is optimally deployed in CNS drug discovery campaigns requiring conformationally constrained piperidine bioisosteres. The documented brain penetration (B/B ratio >4) and oral bioavailability (>30%) of related 3-azabicyclo[3.1.0]hexane derivatives position this scaffold as a strategic choice for programs targeting neuropsychiatric disorders where achieving adequate CNS exposure is a critical development hurdle [1].

Triple Reuptake Inhibitor Development for Depression

For medicinal chemistry programs exploring triple reuptake inhibition (SERT/NET/DAT) as a therapeutic strategy, 1-methyl-3-azabicyclo[3.1.0]hexane hydrochloride provides a validated entry point into a scaffold class with demonstrated efficacy and favorable developability profiles. The published SAR and in vivo validation of this chemical series offer a data-rich starting point for lead optimization efforts in depression and related mood disorders [1].

GLP-1 Receptor Modulation in Metabolic and Cardiovascular Disease

The 3-azabicyclo[3.1.0]hexane scaffold is actively employed in contemporary drug discovery targeting metabolic and cardiovascular diseases via GLP-1 receptor modulation. Recent patent activity (WO 2023/111145 A1) confirms ongoing industrial interest in this chemical space for type 2 diabetes and associated metabolic conditions, establishing 1-methyl-3-azabicyclo[3.1.0]hexane hydrochloride as a relevant building block for programs aligned with this high-value therapeutic area [1].

Application
Selection Property
Validation Focus
μ-Opioid receptor SAR studies
1-Methyl substitution affinity modulation
Binding assay comparison with unsubstituted core
CNS permeability evaluation
Conformationally constrained bicyclic amine core
Brain penetration and oral exposure in rodent models
Triple reuptake inhibitor profiling
Scaffold with reported SERT/NET/DAT activity
In vivo PK and target occupancy validation
GLP-1 receptor modulator research
3-Azabicyclo core from recent patent disclosures
Receptor activation and metabolic disease model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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